2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position
Mechanism of Action
Target of Action
It’s known that similar compounds play a significant role in the protodeboronation of alkyl boronic esters .
Mode of Action
The compound is likely to interact with its targets through a radical approach . This interaction can lead to significant changes in the target molecules, such as the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds are involved in the protodeboronation of alkyl boronic esters . This process is a key step in various biochemical pathways, leading to downstream effects such as the synthesis of complex organic molecules .
Result of Action
Similar compounds have been used in the synthesis of complex organic molecules, indicating that they may have significant effects at the molecular level .
Action Environment
It’s known that similar compounds can undergo significant transformations under certain conditions .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of pharmaceuticals and agrochemicals . The interactions of this compound with biomolecules are primarily mediated through radical mechanisms, which can lead to significant modifications in the structure and function of the target molecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s interactions with cellular components can result in modifications to metabolic pathways and the regulation of gene expression, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form radical intermediates that interact with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context and target molecule . The compound’s ability to introduce trifluoromethyl groups into organic molecules is a key aspect of its mechanism, as this modification can significantly alter the properties and functions of the target molecules . Changes in gene expression and protein function are also observed as a result of these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced bioactivity and stability of pharmaceuticals . At higher doses, toxic or adverse effects may be observed, including disruptions to cellular function and metabolic processes . Threshold effects are also noted, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems . The compound’s introduction of trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity . Understanding the transport mechanisms is essential for optimizing the compound’s use in various applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . These localization patterns are important for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyridine ring to form the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted pyridines with various functional groups replacing the bromomethyl group.
- Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid from oxidation reactions.
- 5-(Trifluoromethyl)pyridine from reduction reactions.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Comparison with Similar Compounds
2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and selectivity.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: The trifluoromethyl group is at the third position instead of the fifth, which can influence the compound’s electronic properties and reactivity.
2-(Bromomethyl)-5-(difluoromethyl)pyridine: The trifluoromethyl group is replaced with a difluoromethyl group, affecting the compound’s lipophilicity and metabolic stability.
Uniqueness: 2-(Bromomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIAVUQROUXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613944 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000773-62-5 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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